molecular formula C12H15NO B7808559 4-(Isopentyloxy)benzonitrile

4-(Isopentyloxy)benzonitrile

Cat. No.: B7808559
M. Wt: 189.25 g/mol
InChI Key: FOSZPOLIMRMCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)benzonitrile typically involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with isopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 100°C for several hours to ensure complete conversion.

Reaction Scheme:

4-Hydroxybenzonitrile+Isopentyl BromideK2CO3,DMF,100°CThis compound+KBr\text{4-Hydroxybenzonitrile} + \text{Isopentyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{100°C}} \text{this compound} + \text{KBr} 4-Hydroxybenzonitrile+Isopentyl BromideK2​CO3​,DMF,100°C​this compound+KBr

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction under milder conditions and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The isopentyloxy group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(Isopentyloxy)benzoic acid.

    Reduction: 4-(Isopentyloxy)benzylamine.

    Substitution: 4-(Isopentyloxy)-2-nitrobenzonitrile (for nitration).

Scientific Research Applications

4-(Isopentyloxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of liquid crystals and other advanced materials.

    Pharmaceuticals: It can be a precursor for the synthesis of bioactive compounds with potential medicinal properties.

    Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)benzonitrile depends on its specific application. For instance, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Octyloxy)benzonitrile: Similar structure with an octyloxy group instead of an isopentyloxy group.

    4-(Methoxy)benzonitrile: Contains a methoxy group instead of an isopentyloxy group.

    4-(Ethoxy)benzonitrile: Contains an ethoxy group instead of an isopentyloxy group.

Uniqueness

4-(Isopentyloxy)benzonitrile is unique due to the specific steric and electronic effects imparted by the isopentyloxy group. This can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(3-methylbutoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSZPOLIMRMCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.